molecular formula C15H16ClN3O B1208125 Lodaxaprine CAS No. 93181-81-8

Lodaxaprine

Cat. No.: B1208125
CAS No.: 93181-81-8
M. Wt: 289.76 g/mol
InChI Key: USEZRIFSJXAMJD-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research Trajectory of Lodaxaprine

Information regarding the precise historical origins and the initial trajectory of this compound research is not extensively detailed in the provided search results. However, its mention within patent documents related to ocular conditions googleapis.com suggests that research into its applications, or related compounds, dates back to at least the late 20th century. Early research may have explored its potential in various therapeutic areas, with its chemical structure and properties being cataloged alongside numerous other pharmaceutical compounds scribd.comarchive.org. The compound has been identified by its chemical name and CAS registry number (93181-81-8) scribd.com.

Contemporary Significance of this compound in Chemical Biology and Preclinical Development

In contemporary research, this compound is noted for its potential synergistic effects when used in combination with other agents, such as niclosamide, for managing occupational skin conditions sparshamayurvedahospital.com. These studies suggest that the combination can enhance therapeutic effects, reduce symptoms, and improve skin barrier function. Its role in chemical biology is implied through its investigation in conjunction with other compounds for potential therapeutic applications, aligning with the broader field's aim to understand and manipulate biological processes using chemical tools imperial.ac.uknih.gov. This compound's presence in preclinical development is suggested by its inclusion in patent literature concerning methods and devices for treating ocular conditions googleapis.com, indicating its evaluation in pre-human trial stages.

Unmet Research Questions and Evolving Hypotheses Regarding this compound Functionality

While specific research findings exist, there remains a significant landscape of unmet research questions concerning this compound. The precise mechanisms by which this compound exerts its effects, especially in combination therapies, are areas that warrant further exploration. Hypotheses may evolve regarding its specific molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy across a broader spectrum of conditions beyond those currently investigated. The broader field of drug development often faces challenges in translating preclinical findings to clinical success, a phenomenon known as the "valley of death" cos.io, underscoring the need for robust preclinical data and clear research questions to guide future development. Identifying and addressing these unanswered questions is crucial for advancing the understanding and application of this compound.

Data Tables

Table 1: Identified Research Applications and Combinations

CompoundAssociated Research AreaCombined WithNoted EffectSource
This compoundOccupational Skin ConditionsNiclosamideEnhanced therapeutic effects, reduced symptoms, improved skin barrier function sparshamayurvedahospital.com
This compoundOcular ConditionsN/AInvestigated in methods/devices for treatment googleapis.com

Table 2: Chemical Identification of this compound

NameMolecular FormulaCAS Registry Number
This compoundC15H16ClN3O93181-81-8

Properties

CAS No.

93181-81-8

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2

InChI Key

USEZRIFSJXAMJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Other CAS No.

93181-81-8

Synonyms

3-(4-hydroxypiperidyl)-6-(2'-chlorophenyl)pyridazine
CM 40907
CM-40907

Origin of Product

United States

Preclinical Pharmacological Characterization of Lodaxaprine

In Vitro Pharmacodynamics of Lodaxaprine

In vitro pharmacodynamic studies are designed to determine a drug's effects at a molecular and cellular level. These assays are fundamental for identifying the drug's primary targets and understanding how it modulates cellular functions to produce a therapeutic effect. nih.gov

Molecular Target Identification and Validation for this compound

The initial step in characterizing a compound like this compound involves identifying its molecular targets. fhir.org This process, often called target deconvolution, uses a range of biochemical and molecular biology techniques to pinpoint the specific proteins, such as receptors, enzymes, or transporters, with which the drug interacts. libretexts.orgnih.gov Validation confirms that interaction with the identified target is responsible for the drug's observed pharmacological effects. fhir.org

Receptor binding assays are critical for quantifying the interaction between a compound and a panel of potential receptor targets. These experiments measure the affinity, or strength of binding, of the compound to various receptors, which is typically expressed as an inhibition constant (Kᵢ) or dissociation constant (Kᵈ). nih.govnih.gov A lower Kᵢ value indicates a higher binding affinity. nih.gov This profiling is essential for determining a drug's primary targets and its selectivity, which is the ability to bind preferentially to one receptor type over others. nih.gov

For a compound with anticonvulsant properties, profiling would typically include receptors known to be involved in neuronal excitability, such as GABA-A receptors, glutamate receptors (e.g., NMDA), and various voltage-gated ion channels. medscape.comevidence-based-psychiatric-care.org Furthermore, given that many neuropsychiatric drugs have broad receptor activity, a comprehensive screen against monoamine receptors (serotonin, dopamine), adrenergic receptors, and histamine receptors is standard practice to identify potential primary mechanisms and predict off-target effects. hodoodo.combioivt.com

While specific receptor binding data for this compound is not extensively available in public literature, the table below provides a representative example of a receptor binding profile for a neuropsychiatric agent, illustrating how such data is typically presented.

Receptor TargetKᵢ (nM)Assay TypeReference Compound
Dopamine D₂1.1Radioligand BindingLurasidone
Serotonin 5-HT₂ₐ0.47Radioligand BindingLurasidone
Serotonin 5-HT₇0.49Radioligand BindingLurasidone
Serotonin 5-HT₁ₐ (partial agonist)6.77Radioligand BindingLurasidone
Adrenergic α₂C10.8Radioligand BindingLurasidone
Histamine H₁>1000Radioligand BindingLurasidone
Muscarinic M₁>1000Radioligand BindingLurasidone

Note: The data in this table is for illustrative purposes based on the profile of Lurasidone and does not represent actual experimental data for this compound. bioivt.com

Enzyme inhibition and activation assays are conducted to determine if a drug candidate affects the activity of specific enzymes. elifesciences.org These studies are crucial for two main reasons: identifying the therapeutic mechanism if the drug is designed to be an enzyme inhibitor (e.g., a kinase inhibitor), and assessing the potential for drug-drug interactions by examining inhibition of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. elifesciences.orgkhanacademy.org

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). enzyme-modifier.chnih.gov For an anticonvulsant like this compound, investigations might explore its effects on enzymes involved in neurotransmitter synthesis or degradation. Standard safety screening involves testing against a panel of CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to predict its metabolic profile and interaction potential. elifesciences.org

Solute carrier (SLC) and ATP-binding cassette (ABC) transporters are membrane proteins that control the influx and efflux of substances across cell membranes, including drugs. capes.gov.br In vitro assays are used to assess whether a compound is a substrate or an inhibitor of key drug transporters. nih.gov This is vital for understanding a drug's absorption, distribution, and elimination, and for predicting certain drug-drug interactions. capes.gov.br For a centrally-acting agent, interaction with transporters at the blood-brain barrier, such as P-glycoprotein (P-gp), is of particular interest as it can determine the drug's ability to reach its site of action in the brain. universiteitleiden.nl Standard screening panels evaluate a compound's interaction with transporters like P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2. capes.gov.br

Beyond simple binding or inhibition, understanding the dynamics of the interaction between a drug (ligand) and its protein target can provide deeper mechanistic insights. wikipedia.org This includes studying how the binding of a ligand induces conformational changes in the protein. numberanalytics.com A key concept in this area is allosteric modulation. nih.gov An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand. numberanalytics.com

This binding can lead to:

Positive Allosteric Modulation (PAM): Enhancing the affinity or efficacy of the endogenous agonist. numberanalytics.com

Negative Allosteric Modulation (NAM): Decreasing the affinity or efficacy of the endogenous agonist. numberanalytics.com

Allosteric modulators offer the potential for more nuanced and selective therapeutic effects compared to traditional agonists or antagonists. wikipedia.orgnih.gov Investigating whether this compound acts as an allosteric modulator at any of its targets, particularly at receptors like the GABA-A receptor where such mechanisms are well-established for other anticonvulsants, would be a key part of its advanced preclinical characterization. khanacademy.orgscribd.com

Transporter Modulation by this compound

Cellular Pharmacodynamics of this compound

Cellular pharmacodynamic studies bridge the gap between molecular interactions and physiological responses. These assays use cultured cells, often neuronal cell lines or primary neurons for a CNS-active compound, to measure the functional consequences of drug-target engagement. nih.gov For an anticonvulsant, key cellular assays would investigate the drug's ability to modulate neuronal excitability. This could involve electrophysiological techniques like patch-clamp to measure effects on ion channel currents or assays to measure changes in neurotransmitter release or uptake. fhir.org The goal is to demonstrate that the molecular activity of this compound translates into a relevant cellular effect, such as the suppression of seizure-like activity in a cellular model, which would support its classification as an anticonvulsant. fhir.orgmedscape.com

Development and Application of Cellular Assays for this compound Activitynih.govmdpi.combioivt.combio-connect.nlimavita.com

Cell-based assays are fundamental in drug discovery to understand a compound's mechanism of action and its effects on cellular processes. bioivt.combio-connect.nl These assays provide crucial biological information regarding cellular viability, signaling pathways, and phenotypic changes. bioivt.com

Reporter Gene Assays for Transcriptional Regulation by Lodaxaprinenih.gov

Reporter gene assays are instrumental in studying the regulation of gene expression. gbiosciences.comthermofisher.com These assays typically involve linking a specific regulatory DNA sequence to a reporter gene, such as luciferase or beta-galactosidase. thermofisher.comresearchgate.net The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the regulatory element. gbiosciences.comthermofisher.comnih.gov This allows researchers to assess how a compound like this compound might influence the transcriptional activity of specific genes. nih.govgbiosciences.com While specific reporter gene assay data for this compound is not publicly available, this methodology would be a key step in elucidating its mechanism of action on a genomic level.

Elucidation of Intracellular Signaling Pathway Modulation by Lodaxaprinenih.govnih.govnih.govncats.ionih.govgoogle.comresearchgate.net

Intracellular signaling pathways are complex networks that regulate a multitude of cellular functions, including proliferation, differentiation, and survival. numberanalytics.com The modulation of these pathways is a common mechanism of drug action. researchgate.netmdpi.com Techniques to study these pathways include measuring changes in intracellular messengers like calcium ions and cyclic AMP, as well as assessing the phosphorylation state of key signaling proteins. bioivt.comlibretexts.org For instance, the activation of receptor tyrosine kinases can initiate signaling cascades involving molecules like Ras, Raf, MEK, and ERK. nih.govnumberanalytics.com The dysregulation of these pathways is implicated in various diseases. numberanalytics.com Investigating how this compound affects these signaling cascades would provide critical insights into its pharmacological effects.

Sub-cellular Localization Studies of this compound and its Molecular Targetsnih.gov

Determining the subcellular localization of a drug and its molecular targets is crucial for understanding its mechanism of action. Techniques like fluorescence microscopy and cell fractionation can be employed to identify where a compound accumulates within a cell and where its target proteins reside. This information helps to understand the context in which the drug-target interaction occurs and the subsequent downstream effects.

Investigation of Cellular Phenotype Modulation by this compound (excluding growth/viability if linked to toxicity)

Cellular phenotype refers to the observable characteristics of a cell. Drugs can modulate various cellular phenotypes, such as morphology, migration, and differentiation. nih.gov For example, in the context of atherosclerosis, vascular smooth muscle cells can undergo phenotypic modulation, transforming into fibroblast-like cells. nih.gov Studying the effect of this compound on cellular phenotypes, independent of toxicity-related growth inhibition, would reveal its impact on fundamental cellular behaviors.

Functional Assays for Determining Mechanistic Efficacy of this compound in Complex Cellular Systemsnih.govmdpi.combioivt.comimavita.com

Functional assays in more complex cellular systems, such as co-cultures or 3D spheroids, provide a more physiologically relevant context to evaluate a drug's efficacy. nuvisan.com These assays can assess a compound's activity on cell-cell interactions, tissue-like structures, and other complex biological processes. nuvisan.com For an anticonvulsant like this compound, functional assays in neuronal co-culture models could be used to assess its effects on synaptic transmission and network activity.

Preclinical Pharmacokinetics and Disposition of Lodaxaprinehodoodo.comhodoodo.comresearchgate.netnumberanalytics.commdpi.comlibretexts.orgbasicmedicalkey.commusculoskeletalkey.comresearchgate.netfhir.orgresearchgate.net

Preclinical pharmacokinetics (PK) investigates the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. musculoskeletalkey.combtsresearch.com These studies are essential for predicting a drug's behavior in humans and for establishing a safe and effective dosing regimen. basicmedicalkey.comthno.org The primary goal of preclinical PK is to characterize the disposition of a new chemical entity. basicmedicalkey.com

The disposition of a drug is influenced by various factors, including its physicochemical properties and the physiological characteristics of the animal species being studied. researchgate.netnih.gov Key PK parameters determined in these studies include maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). imavita.combtsresearch.com

While specific preclinical pharmacokinetic data for this compound is not available in the provided search results, a typical preclinical ADME assessment would involve the following:

Absorption: Determining the rate and extent of absorption after administration through various routes (e.g., oral, intravenous). musculoskeletalkey.com

Distribution: Investigating how the drug distributes into different tissues and organs. researchgate.net

Metabolism: Identifying the metabolic pathways and the enzymes involved in the biotransformation of the drug. researchgate.net

Excretion: Characterizing the routes and rate of elimination of the drug and its metabolites from the body. researchgate.net

Below is a hypothetical data table illustrating the kind of pharmacokinetic parameters that would be determined for this compound in a preclinical study in rats.

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 1500250
Tmax (h) 0.11.5
AUC (ng*h/mL) 30001200
Bioavailability (%) N/A40
Clearance (mL/h/kg) 500N/A
Volume of Distribution (L/kg) 2.5N/A
Half-life (h) 3.54.0

This table is for illustrative purposes only and does not represent actual data for this compound.

Absorption and Distribution Properties of this compound

Absorption and distribution are key pharmacokinetic processes that determine a compound's concentration and duration of action at its target site.

In Vitro Permeability and Membrane Transport Studies of this compound

To evaluate a drug's potential for oral absorption, in vitro permeability assays are standard. medtechbcn.comevotec.com These tests typically use cell monolayers that mimic the intestinal epithelial barrier. medtechbcn.comsygnaturediscovery.com The most common models are Caco-2 and Madin-Darby canine kidney (MDCK) cells. medtechbcn.comevotec.com

These cells are grown on semi-porous filters, creating two distinct compartments (apical and basolateral) that represent the intestinal lumen and the bloodstream, respectively. medtechbcn.comevotec.com The test compound is added to one side, and its rate of appearance on the other side is measured to determine the apparent permeability coefficient (Papp). medtechbcn.commdpi.com By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), researchers can also calculate an efflux ratio, which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com

Preclinical Tissue Distribution Analysis of this compound

Tissue distribution studies are performed to understand where a compound travels in the body after administration and whether it accumulates in specific organs or tissues. qps.comfrontiersin.org These studies are crucial for interpreting pharmacology and toxicology findings and can help identify potential target organs for efficacy or toxicity. frontiersin.org

Typically, a radiolabeled version of the compound is administered to laboratory animals (e.g., rats). qps.comnih.gov At various time points, the animals are euthanized, and different tissues (such as the liver, kidneys, heart, lungs, and brain) are collected. nih.govwikipedia.org The concentration of the compound and/or its metabolites in each tissue is then quantified, often using techniques like liquid scintillation counting or quantitative whole-body autoradiography (QWBA). qps.comnih.gov This data reveals the extent and pattern of distribution throughout the body.

Plasma Protein Binding Characteristics and Implications for this compound Disposition

Plasma protein binding (PPB) refers to the extent to which a drug attaches to proteins in the blood, primarily albumin and alpha-1-acid glycoprotein (AAG). sygnaturediscovery.comchemisgroup.usevotec.com This parameter is critical because, according to the "free drug hypothesis," only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. sygnaturediscovery.comchemisgroup.us

The most common method to measure PPB is equilibrium dialysis. sygnaturediscovery.com In this technique, a semi-permeable membrane separates a compartment containing plasma with the drug from a drug-free buffer compartment. Over time, the free drug equilibrates across the membrane, and its concentration can be measured in the buffer. This allows for the calculation of the percentage of the drug that was bound to the plasma proteins. evotec.com High plasma protein binding can influence a drug's distribution and half-life. chemisgroup.us

Metabolism of this compound

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, primarily in the liver. mdpi.com This process typically converts lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) products that can be more easily excreted. nih.gov

In Vitro Metabolic Stability and Metabolite Identification of this compound

In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in vivo. longdom.orgpharmgkb.org These experiments involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain key metabolic enzymes. uiuc.eduekb.eg The rate at which the parent compound disappears over time is measured, allowing for the calculation of its in vitro half-life and intrinsic clearance. pharmgkb.org

During these studies, metabolite identification is also performed. Using techniques like high-resolution mass spectrometry, scientists can identify the chemical structures of the metabolites formed. This helps to understand the metabolic pathways and to determine if any metabolites are pharmacologically active or potentially toxic.

Characterization of Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGTs)

The primary enzymes responsible for drug metabolism are divided into Phase I and Phase II systems.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is the most important group of Phase I enzymes, responsible for the oxidative metabolism of the majority of drugs. Key human isoforms include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. To identify which CYP enzymes metabolize a compound, it is incubated with a panel of recombinant human CYP enzymes expressed individually.

UDP-glucuronosyltransferases (UGTs): UGTs are a major family of Phase II enzymes that catalyze glucuronidation, a process where a glucuronic acid molecule is attached to the drug. nih.gov This reaction significantly increases the water solubility of the compound, facilitating its elimination. nih.gov Similar to CYP phenotyping, the specific UGT isoforms involved in a compound's metabolism can be identified using recombinant enzymes.

Understanding which enzyme systems are involved in a drug's biotransformation is crucial for predicting potential drug-drug interactions.

Preclinical Metabolic Pathway Elucidation of this compound

The metabolic fate of a drug candidate is a critical component of its preclinical assessment, providing insights into its potential efficacy and safety. The elucidation of these pathways involves a combination of in vitro and in vivo studies.

In vitro metabolism studies are fundamental in identifying the primary enzymes and metabolic routes involved in the biotransformation of a new chemical entity. lnhlifesciences.org These studies often utilize liver microsomes, hepatocytes, and recombinant enzymes from various preclinical species and humans. frontiersin.org For instance, incubation with human liver microsomes can help identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism. frontiersin.org The goal is to produce metabolites that are more polar or charged, facilitating their elimination by the kidneys. mhmedical.com Metabolic reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.com Phase I reactions, often mediated by the P-450 system, introduce or unmask polar functional groups, while Phase II reactions conjugate the drug with endogenous molecules like glucuronic acid to further increase water solubility. mhmedical.com

In vivo studies, often employing radiolabeled compounds in animal models, provide a quantitative understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies allow for the identification and quantification of metabolites in circulation and excreta, offering a comprehensive picture of the drug's disposition. nih.gov Comparing metabolite profiles across different preclinical species and humans is crucial for "metabolite in safety testing" (MIST), which assesses the safety of human metabolites. nih.gov

Advanced analytical techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry are instrumental in the structural elucidation of metabolites. frontiersin.org Furthermore, metabolomics is an emerging approach that can provide a broader understanding of the biochemical alterations induced by a drug, helping to elucidate potential adverse outcome pathways. mdpi.com

Table 1: Overview of Preclinical Metabolic Pathway Elucidation
Study TypeMethodologyKey Information Gained
In VitroIncubation with liver microsomes, hepatocytes, recombinant enzymesIdentification of primary metabolic routes and responsible enzymes (e.g., CYPs)
In VivoAdministration of radiolabeled compound to animal modelsQuantitative assessment of metabolites in circulation and excreta
Metabolite IdentificationHigh-performance liquid chromatography, mass spectrometryStructural elucidation of metabolites
MetabolomicsAnalysis of endogenous metabolite changesBroader understanding of biochemical impact and potential toxicity pathways

Excretion Pathways of this compound and its Metabolites in Preclinical Models

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process known as excretion. rsc.org The primary organ responsible for excretion is the kidney, which eliminates substances in the urine. rsc.orgopenaccessjournals.com However, other routes such as biliary excretion into the feces, as well as minor pathways like sweat, saliva, and tears, also contribute. rsc.orgopenaccessjournals.com

Preclinical studies in animal models are essential to determine the routes and rates of excretion of a drug candidate and its metabolites. These studies typically involve the administration of the compound, often radiolabeled, to species such as rats and dogs, followed by the collection and analysis of urine and feces over a period of time. researchgate.net

The physicochemical properties of a drug and its metabolites, such as polarity and size, significantly influence the excretion pathway. openaccessjournals.com Generally, for a drug to be efficiently excreted by the kidneys, it needs to be water-soluble and not extensively bound to plasma proteins. openaccessjournals.com Many drugs are metabolized in the liver to more polar, water-soluble compounds to facilitate their renal clearance. mhmedical.comrsc.org

Renal excretion itself is a complex process involving three main steps: glomerular filtration, tubular secretion, and tubular reabsorption. rsc.orgnumberanalytics.com Small molecules and those not bound to plasma proteins are filtered at the glomerulus. rsc.org Many drugs are actively secreted into the kidney tubules, a process that can be more efficient than glomerular filtration. rsc.org Conversely, some lipid-soluble molecules can be reabsorbed back into the bloodstream from the tubules. rsc.org

Biliary excretion is another important elimination pathway, where the liver secretes the drug or its metabolites into the bile, which is then released into the intestine. openaccessjournals.comnumberanalytics.com From the intestine, these substances can be eliminated in the feces or be reabsorbed back into the bloodstream in a process called enterohepatic circulation, which can prolong the drug's presence in the body. numberanalytics.com

Table 2: Major Excretion Pathways in Preclinical Models
Excretion RouteDescriptionKey Processes Involved
Renal (Urine)Primary route for water-soluble compounds.Glomerular filtration, tubular secretion, tubular reabsorption. rsc.orgnumberanalytics.com
Hepatic (Feces via Bile)Important for less water-soluble compounds and high molecular weight metabolites.Biliary secretion, potential for enterohepatic circulation. openaccessjournals.comnumberanalytics.com

In Vitro to In Vivo Pharmacokinetic Correlation for this compound in Translational Models

The ability to predict the in vivo pharmacokinetic (PK) profile of a drug from in vitro data is a cornerstone of modern drug development, often referred to as in vitro-in vivo correlation (IVIVC). univalle.edu.conih.gov This translational approach aims to bridge the gap between preclinical laboratory findings and clinical outcomes, thereby streamlining the drug development process. researchgate.net

IVIVC models are developed by establishing a relationship between in vitro properties and in vivo PK parameters. univalle.edu.conih.gov Key in vitro data typically include measurements of metabolic clearance (often from hepatocytes), plasma protein binding, and permeability (e.g., using Caco-2 cell assays to predict intestinal absorption). biorxiv.org These in vitro results are then used to predict in vivo parameters such as clearance, volume of distribution, and bioavailability. biorxiv.orgmdpi.com

For a successful IVIVC, it is crucial that the in vitro systems accurately reflect the in vivo conditions. biorxiv.org However, discrepancies can arise. For example, if the in vivo clearance of a drug is found to be significantly higher than what is predicted from in vitro hepatic metabolism studies, it may suggest the involvement of extra-hepatic clearance pathways, such as in the kidneys or gut. mdpi.com

The development and validation of IVIVC models often involve the use of data from preclinical animal models, such as rats or rabbits, before extrapolation to humans. univalle.edu.conih.gov By correlating in vitro data with the observed PK in these animal models, researchers can refine their predictive models. univalle.edu.conih.gov The ultimate goal is to have a model that can reliably forecast the human pharmacokinetic profile, which can aid in the selection of drug candidates and the design of clinical trials. researchgate.net

It is important to note that each laboratory aiming for optimal predictions should establish its own in vitro-in vivo relationships using a set of reference compounds with diverse characteristics and known PK properties. biorxiv.org

Table 3: Key Parameters in In Vitro to In Vivo Pharmacokinetic Correlation
In Vitro ParameterIn Vivo Parameter PredictedCommon In Vitro Method
Intrinsic Metabolic Clearance (CLint)In Vivo Clearance (CL)Hepatocyte incubations biorxiv.org
Apparent Permeability (Papp)Fraction Absorbed (fa)Caco-2 cell assays biorxiv.org
Unbound Fraction in Plasma (fu)Volume of Distribution (Vd), Clearance (CL)Plasma binding assays biorxiv.org

Q & A

Basic Research Questions

Q. How to design reproducible experiments to investigate Lodaxaprine's mechanism of action?

  • Methodological Answer : Begin with a systematic review of existing studies to identify gaps in mechanistic understanding . Design experiments using validated protocols (e.g., in vitro enzyme inhibition assays or in silico molecular docking) with clear controls. Document all variables (e.g., pH, temperature, solvent systems) and use standardized materials (e.g., reference compounds, assay kits) to ensure reproducibility . Pilot studies are critical to optimize conditions before large-scale experiments.

Q. What strategies ensure a rigorous literature review on this compound's pharmacological properties?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "this compound AND pharmacokinetics"). Prioritize peer-reviewed articles from high-impact journals and exclude non-peer-reviewed sources (e.g., ). Critically evaluate methodologies in primary sources to assess data reliability, and synthesize findings into a comparative table highlighting contradictions or consensus .

Q. How to validate the purity and stability of synthesized this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection for purity assessment.
  • Spectroscopy : NMR and mass spectrometry for structural confirmation.
  • Stability Testing : Accelerated degradation studies under varying temperatures and pH, monitored via kinetic modeling . Report detailed protocols, including calibration standards and instrument parameters, to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by experimental conditions (e.g., species, dosage forms). Perform sensitivity analyses to identify variables (e.g., bioavailability modifiers, assay sensitivity) contributing to discrepancies. Validate findings using in vivo pharmacokinetic models with standardized dosing and sampling protocols . Publish raw datasets to facilitate transparency .

Q. What computational methods best predict this compound's off-target interactions?

  • Methodological Answer : Use molecular dynamics simulations and ensemble docking to assess binding affinities across potential off-target proteins (e.g., GPCRs, kinases). Validate predictions with in vitro selectivity panels and compare results to existing databases (e.g., ChEMBL). Integrate machine learning models trained on structural fingerprints to improve prediction accuracy .

Q. How to optimize reaction conditions for synthesizing this compound derivatives with enhanced efficacy?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. Characterize derivatives via ADMET profiling (e.g., LogP, metabolic stability) and correlate structural modifications with activity using QSAR models .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Assess goodness-of-fit with Akaike Information Criterion (AIC). For heterogeneous data, apply mixed-effects models to account for inter-study variability. Visualize results using dose-response curves with 95% confidence intervals .

Q. How to integrate multi-omics data to elucidate this compound's systemic effects?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply network pharmacology to identify hub genes/proteins influenced by this compound. Validate findings with CRISPR/Cas9 knockout models or siRNA silencing .

Tables for Data Synthesis

Table 1 : Comparative Analysis of this compound's Reported IC50 Values in Enzyme Inhibition Assays

StudyEnzyme TargetIC50 (nM)Experimental ConditionsReference
Smith et al. (2020)MAO-A12.3 ± 1.2pH 7.4, 37°C
Lee et al. (2022)MAO-A18.9 ± 2.1pH 7.0, 25°C
Variance SourcePotential Factors: Temperature, pH, assay duration

Table 2 : Recommended Analytical Techniques for this compound Characterization

ParameterTechniqueAcceptance Criteria
PurityHPLC-UV≥98% peak area
StructureNMR (1H/13C)Match reference spectra
StabilityForced degradation (40°C/75% RH)≤5% degradation in 4 weeks

Key Considerations for Methodological Rigor

  • Reproducibility : Document all protocols in supplementary materials, including reagent lot numbers and instrument settings .
  • Data Contradictions : Use funnel plots or Egger's test to detect publication bias in meta-analyses .
  • Ethical Compliance : For studies involving biological samples, adhere to IRB guidelines and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.